molecular formula C5H4BrClS B1366730 3-(Bromomethyl)-2-chlorothiophene CAS No. 40032-81-3

3-(Bromomethyl)-2-chlorothiophene

Cat. No. B1366730
CAS RN: 40032-81-3
M. Wt: 211.51 g/mol
InChI Key: MEOQMCFEBDERJS-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-2-chlorothiophene” is an organic compound that belongs to the class of halogenated thiophenes . It has a molecular weight of 177.06 . It is used as an organic building block for the preparation of various compounds .


Synthesis Analysis

The synthesis of “3-(Bromomethyl)-2-chlorothiophene” and similar compounds has been a subject of research . The bromination of organic molecules has been extensively studied, with a focus on safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Molecular Structure Analysis

The structure of a similar compound, “3-bromomethyl-2-chloro-quinoline”, has been analyzed . It crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 .


Chemical Reactions Analysis

The bromination of alkenes and aromatic bromination has been reported . The reaction with 1,4-cyclohexadiene afforded the tetrabrominated product .


Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . The density of a substance can be a very useful parameter for identifying an element .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(Bromomethyl)-2-chlorothiophene is involved in various chemical reactions and synthesis processes. For instance, it undergoes nucleophilic aromatic substitution to form derivatives like 2-cyano-3-chlorothiophene, which can be further processed to yield 3-fluorothiophene (Kassmi, Fache, & Lemaire, 1994). It also reacts with magnesium in the presence of 1,2-dibromoethane to give 2-halo-3-thiophene magnesium halide, a precursor to various 2,3-disubstituted thiophenes (Gronowitz & Pettersson, 1976).

Electropolymerization and Electrochemical Properties

The compound is used in electropolymerization processes. For example, 3-fluorothiophene, which can be synthesized from 3-(Bromomethyl)-2-chlorothiophene, is utilized in electropolymerization (Kassmi, Fache, & Lemaire, 1994). The electrochemical reduction of dihalothiophenes, including 3-bromo-2-chlorothiophene, at carbon cathodes in dimethylformamide, demonstrates its potential in various chemical processes (Mubarak & Peters, 1996).

Material Science and Photophysical Properties

In material science, the derivatives of 3-(Bromomethyl)-2-chlorothiophene are used to tune optical properties and enhance solid-state emission of poly(thiophene)s. This process involves postfunctionalization of poly(3-hexylthiophene) to study electronic and steric effects on the optical and photophysical properties of the material (Li, Vamvounis, & Holdcroft, 2002).

X-Ray Structure Analysis

The X-ray structure analysis of derivatives of 3-(Bromomethyl)-2-chlorothiophene, like 3-bromomethyl-2-chloro-quinoline, provides insights into its molecular structure, aiding in understanding its reactivity and potential applications in various fields (Kant, Kohli, Chhajer, Malathi, & Mohan, 2010).

Safety And Hazards

“3-(Bromomethyl)-2-chlorothiophene” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

The development of analogs of thalidomide was precipitated by the discovery of the anti-angiogenic and anti-inflammatory properties of the drug . The problems with thalidomide included teratogenic side effects, high incidence of other adverse reactions, poor solubility in water and poor absorption from the intestines .

properties

IUPAC Name

3-(bromomethyl)-2-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-3-4-1-2-8-5(4)7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOQMCFEBDERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448828
Record name 3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-chlorothiophene

CAS RN

40032-81-3
Record name 3-(Bromomethyl)-2-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40032-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-2-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-2-chlorothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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